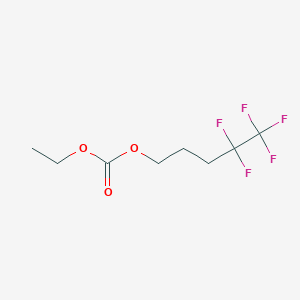

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C8H11F5O3. This compound is characterized by the presence of five fluorine atoms attached to a pentyl chain, which is further linked to an ethyl carbonate group. The unique structure of this compound makes it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to produce 4,4,5,5,5-pentafluoropentanol and ethyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted carbamates or thiocarbonates.

Hydrolysis: Production of 4,4,5,5,5-pentafluoropentanol and ethyl alcohol.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate has several applications in scientific research:

Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The carbonate group can undergo hydrolysis, releasing 4,4,5,5,5-pentafluoropentanol, which can further interact with cellular components.

Comparison with Similar Compounds

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other fluorinated carbonates such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 3,3,4,4,4-pentafluorobutyl carbonate: Similar structure but with a shorter carbon chain.

Ethyl 4,4,5,5,5-tetrafluoropentyl carbonate: Similar structure but with one less fluorine atom.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the length of the carbon chain, which imparts distinct chemical and physical properties.

Biological Activity

Ethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of multiple fluorine atoms attached to a pentyl chain. The fluorination enhances lipophilicity and stability against metabolic degradation, which can influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds often exhibit altered binding affinities and specificities due to the electron-withdrawing nature of fluorine atoms. This can lead to enhanced potency in certain therapeutic applications.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : this compound has shown potential antibacterial properties against various strains of bacteria. Studies have indicated that it may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.

- Antifungal Properties : Preliminary data suggest antifungal activity against specific fungal strains. The mechanism may involve the inhibition of ergosterol biosynthesis or disruption of fungal cell wall integrity.

- Anti-inflammatory Effects : Some studies have indicated that this compound may reduce inflammation markers in vitro. The exact mechanism is still under investigation but may involve modulation of cytokine production.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This study highlights the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages by approximately 40% at a concentration of 50 µM. This suggests a possible role in managing inflammatory conditions.

Toxicological Profile

While promising in terms of biological activity, the safety profile of this compound requires thorough investigation. Toxicological assessments are essential to determine any adverse effects associated with its use. Current data indicate moderate toxicity in high concentrations but further studies are needed for comprehensive safety evaluation.

Properties

Molecular Formula |

C8H11F5O3 |

|---|---|

Molecular Weight |

250.16 g/mol |

IUPAC Name |

ethyl 4,4,5,5,5-pentafluoropentyl carbonate |

InChI |

InChI=1S/C8H11F5O3/c1-2-15-6(14)16-5-3-4-7(9,10)8(11,12)13/h2-5H2,1H3 |

InChI Key |

WHQDNFPEYCFPTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.